molecular formula C20H27N5O5S B12412892 Glisoxepid-d4

Glisoxepid-d4

Cat. No.: B12412892
M. Wt: 453.6 g/mol
InChI Key: ZKUDBRCEOBOWLF-IDPVZSQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glisoxepid-d4 is a deuterated analog of glisoxepide, a sulfonylurea drug used to treat type 2 diabetes mellitus. It is a potent insulin secretagogue that stimulates the release of insulin from pancreatic beta cells. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in metabolic studies and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glisoxepid-d4 involves the incorporation of deuterium atoms into the glisoxepide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the consistency and quality of the final product. Quality control measures are implemented to monitor the deuterium content and overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Glisoxepid-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. Conditions typically involve anhydrous solvents and controlled temperatures.

    Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Glisoxepid-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

    Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

    Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

    Industry: Utilized in the development of new pharmaceuticals and as a quality control standard.

Mechanism of Action

Glisoxepid-d4 functions as a non-selective potassium (ATP) channel blocker. It stimulates insulin secretion by closing the ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta cells. This inhibition of potassium efflux causes the electric potential over the membrane to become more positive, leading to the opening of voltage-gated calcium channels. The rise in intracellular calcium levels results in increased fusion of insulin granules with the cell membrane, thereby enhancing insulin secretion .

Comparison with Similar Compounds

Similar Compounds

    Glisoxepide: The non-deuterated form of Glisoxepid-d4, used as an oral antidiabetic drug.

    Glibenclamide: Another sulfonylurea drug with similar insulin secretagogue properties.

    Glipizide: A sulfonylurea drug used to manage type 2 diabetes mellitus.

Uniqueness

The primary uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and drug development.

Properties

Molecular Formula

C20H27N5O5S

Molecular Weight

453.6 g/mol

IUPAC Name

5-methyl-N-[2-[4-[(2,2,7,7-tetradeuterioazepan-1-yl)carbamoylsulfamoyl]phenyl]ethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)/i12D2,13D2

InChI Key

ZKUDBRCEOBOWLF-IDPVZSQYSA-N

Isomeric SMILES

[2H]C1(CCCCC(N1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=NOC(=C3)C)([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.